Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate
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Overview
Description
Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol This compound is characterized by its spirocyclic structure, which includes a nonane ring fused to a spiro center bearing an aminomethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate typically involves the reaction of a spirocyclic ketone with an aminomethylating agent followed by esterification. One common method includes the following steps:
Formation of Spirocyclic Ketone: The starting material, a cyclic ketone, undergoes a reaction with a suitable reagent to form the spirocyclic ketone intermediate.
Aminomethylation: The spirocyclic ketone is then reacted with an aminomethylating agent, such as formaldehyde and ammonia, under controlled conditions to introduce the aminomethyl group.
Esterification: The resulting aminomethylated spirocyclic compound is esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(aminomethyl)spiro[3.5]nonane-7-carboxylate: A similar compound with a different position of the carboxylate group.
Spirocyclic ketones: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate is a compound of interest due to its potential biological activity, particularly as a ligand for sigma receptors, which are implicated in various physiological processes and pathologies. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
1. Overview of Sigma Receptors
Sigma receptors (SRs) are a class of proteins that play significant roles in neuroprotection, modulation of neurotransmitter systems, and the management of pain. They are divided into two subtypes: Sigma-1 (S1R) and Sigma-2 (S2R). Compounds that interact with these receptors can have therapeutic implications in treating conditions such as depression, anxiety, and chronic pain.
2. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. SAR studies have shown that modifications to the spirocyclic structure can significantly alter receptor affinity and selectivity:
Compound | Structural Modification | Ki (nM) | S1R Affinity | S2R Affinity |
---|---|---|---|---|
15a | Cl substitutions | 4.2 | High | Moderate |
15b | Methoxy groups | 1.8 | Very High | Low |
16a | Amine derivative | 25 | Moderate | High |
16b | Reduced amide function | 11 | Moderate | Moderate |
These results indicate that specific substitutions can enhance binding affinity to S1R while reducing affinity for S2R, suggesting potential pathways for developing selective sigma receptor ligands .
3. Pharmacological Evaluation
Recent studies have evaluated the pharmacological properties of this compound through in vitro assays:
- Binding Affinity : The compound demonstrated high binding affinity for S1R with Ki values ranging from low nanomolar concentrations, indicating strong interaction with the receptor.
- In Vitro Toxicity : Toxicity assays revealed that certain derivatives maintained low toxicity levels while exhibiting significant receptor binding, essential for therapeutic applications .
Case Study: Antiallodynic Activity
A study focused on the antiallodynic properties of compounds derived from the spiro[3.5]nonane scaffold showed promising results in pain models. This compound was tested against various pain stimuli, demonstrating significant efficacy in reducing allodynia in rodent models, which suggests its potential use in pain management therapies .
Case Study: Neuroprotective Effects
Another research effort investigated the neuroprotective effects of compounds similar to this compound on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could enhance cell viability and reduce apoptosis markers, highlighting their potential role in neurodegenerative disease treatment .
5. Conclusion
This compound exhibits significant biological activity through its interaction with sigma receptors, particularly S1R. The structure-activity relationship studies highlight the importance of specific modifications to enhance receptor affinity and reduce toxicity. Ongoing research into its pharmacological properties and therapeutic applications continues to reveal its potential as a candidate for treating various neurological and pain-related conditions.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-15-10(14)12(9-13)7-11(8-12)5-3-2-4-6-11/h2-9,13H2,1H3 |
InChI Key |
DGJKVOYNJFVLHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCCCC2)CN |
Origin of Product |
United States |
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